5-(2-Bromoacetyl)-2-hydroxybenzaldehyde
Overview
Description
5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromoacetyl group attached to the benzene ring, which also contains a hydroxyl group and an aldehyde group
Scientific Research Applications
5-(2-Bromoacetyl)-2-hydroxybenzaldehyde has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-1, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules have various roles in the body, including the mediation of inflammation and pain, regulation of blood flow, and protection of the stomach lining. Therefore, the compound’s action could have broad effects on these physiological processes.
Result of Action
The molecular and cellular effects of the compound’s action would likely include a reduction in the levels of prostaglandins and thromboxanes. This could result in decreased inflammation and pain, reduced blood flow, and potentially increased risk of stomach ulcers due to the reduced protective effect of prostaglandins on the stomach lining .
Biochemical Analysis
Biochemical Properties
Bromoacetyl bromide, a related compound, has been employed as an acylating reagent in the production of heterocyclic compounds . It can be used to convert amines to azido acetamides , suggesting that 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde might interact with enzymes, proteins, and other biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies is currently unavailable
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde typically involves the bromination of 2-hydroxybenzaldehyde followed by acetylation. One common method includes the use of bromine and acetic acid as reagents. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as bromination, purification, and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoacetyl)-2-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The bromoacetyl group can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: 5-(2-Bromoacetyl)-2-hydroxybenzoic acid.
Reduction: 5-(2-Hydroxyacetyl)-2-hydroxybenzaldehyde.
Substitution: 5-(2-Aminoacetyl)-2-hydroxybenzaldehyde or 5-(2-Thioacetyl)-2-hydroxybenzaldehyde.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetylbenzofuran: Similar in structure but contains a benzofuran ring instead of a benzene ring.
3-(2-Bromoacetyl)-2H-chromen-2-one: Contains a chromenone ring and is used in the synthesis of various heterocyclic compounds.
Uniqueness
5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is unique due to its specific combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
5-(2-bromoacetyl)-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,5,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSGRBXPXIPMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449317 | |
Record name | 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115787-50-3 | |
Record name | 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115787-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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